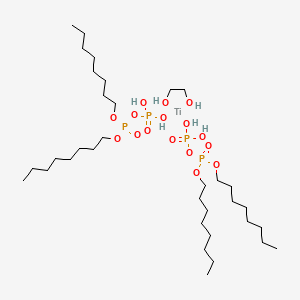

Di-(dioctylpyrophosphato)ethylene titanate

Description

Evolution and Significance of Coupling Agents in Heterogeneous Material Systems

The development of coupling agents began in the 1940s, driven by the need to improve the performance of glass fiber-reinforced plastics. yg-1.com Early composites suffered from a significant loss of strength when exposed to moisture over time, a result of the poor adhesion between the hydrophilic glass fibers and the organic resin matrix. yg-1.com This challenge spurred the creation of compounds that could form a durable link at the inorganic-organic interface.

The primary significance of coupling agents lies in their ability to enhance the compatibility between two otherwise immiscible phases. In heterogeneous material systems, such as filled polymers, the interface between the filler and the matrix is often the weakest point. Coupling agents modify this interface, leading to several critical performance improvements:

Improved Adhesion: They create strong chemical bonds (covalent, hydrogen, etc.) between the filler and the polymer, preventing delamination and improving stress transfer. semanticscholar.orgmdpi.com

Enhanced Dispersion: By modifying the surface energy of the filler, they prevent agglomeration and promote a more uniform distribution within the polymer matrix. semanticscholar.orgjst.go.jp

Increased Mechanical Strength: Better stress transfer and dispersion result in composites with higher tensile strength, impact resistance, and flexural modulus. semanticscholar.orgresearchgate.net

Improved Processability: They can reduce the viscosity of the polymer-filler mixture, allowing for higher filler loading and easier processing. l-i.co.uk

The evolution of cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has transformed synthetic chemistry and materials science, enabling the precise construction of complex molecules and advanced materials. acs.org

Distinctive Features and Mechanistic Advantages of Titanate Coupling Agents in Surface Modification

Titanate coupling agents (TCAs) represent a significant advancement in interfacial modification, offering distinct advantages over traditional silanes. semanticscholar.org While silanes are effective for silica-based fillers due to their reaction with surface hydroxyl (-OH) groups, their performance is limited with non-silica fillers and they are susceptible to hydrolytic degradation in wet environments. semanticscholar.orgjst.go.jp

Titanates overcome these limitations through a different reaction mechanism. Their key advantages include:

Broader Substrate Reactivity: Unlike silanes, which primarily react with surface hydroxyls, titanates can react with the more abundant free protons (H+) on the surface of virtually any inorganic filler. l-i.co.ukpcimag.com This allows them to effectively treat a wider range of materials, including calcium carbonate, barium sulfate (B86663), carbon black, and metal oxides. l-i.co.uk

Formation of a Monomolecular Layer: Titanate coupling agents form a very thin, organic monomolecular layer on the inorganic surface. l-i.co.ukyg-1.com This precise layer ensures efficient coupling without creating a thick, potentially brittle interphase region.

Superior Hydrolytic Stability: Titanates provide enhanced resistance to moisture, making them ideal for applications where the composite material will be exposed to humid or aqueous environments. semanticscholar.orgresearchgate.net This leads to better long-term performance and durability compared to silane-treated composites. pcimag.com

Catalytic Functionality: Organometallic titanates can also act as catalysts within the polymer matrix at the nano-interface. pcimag.com This can alter the polymer's morphology, leading to increased elongation and toughness, which translates to higher impact strength and flexibility in the final product. pcimag.com

The mechanism of titanate coupling involves the alkoxy group of the titanate molecule reacting with protons on the filler surface. This creates a chemical bond and orients the organofunctional part of the molecule outwards, ready to react or entangle with the polymer matrix during compounding. yg-1.com This process effectively transforms the hydrophilic, inorganic surface into a hydrophobic, organophilic one, dramatically improving its compatibility with the polymer. l-i.co.uk

| Feature | Titanate Coupling Agents | Silane (B1218182) Coupling Agents |

| Reaction Site | Free protons (H+) on the filler surface. pcimag.com | Surface hydroxyl groups (-OH). l-i.co.uk |

| Filler Compatibility | Broad range (CaCO3, BaSO4, carbon black, etc.). l-i.co.uk | Primarily effective with silica (B1680970), glass, and fillers with hydroxyl groups. semanticscholar.org |

| Hydrolytic Stability | Superior stability in wet environments. semanticscholar.orgresearchgate.net | Prone to hydrolytic degradation over time. jst.go.jp |

| Interfacial Layer | Forms a stable monomolecular layer. yg-1.com | Can form multi-layer, less stable films. yg-1.com |

| Catalytic Activity | Can act as catalysts, improving polymer toughness. pcimag.com | Generally not catalytic. pcimag.com |

Overview of Di-(dioctylpyrophosphato)ethylene Titanate: A High-Performance Interfacial Modifier and its Research Trajectory

This compound is a pyrophosphato-type titanate coupling agent recognized for its high performance in modifying the interface in filled polymer systems. yg-1.comguidechem.com As a pyrophosphate type, it is particularly stable and effective in systems that may contain some moisture. yg-1.comguidechem.com

This compound is a viscous liquid, typically appearing pale yellowish to brown. guidechem.comchinacouplingagents.com It is soluble in alcohols and aromatic solvents but insoluble in water, though it can be emulsified. guidechem.com Its primary function is to act as a coupling agent for inorganic fillers and as a dispersion aid.

| Property | Value |

| CAS Number | 65467-75-6 guidechem.com |

| Molecular Formula | C34H74O16P4Ti guidechem.com |

| Molecular Weight | 910.706 g/mol guidechem.comguidechem.com |

| Appearance | Pale yellowish to brown yellow clear viscous liquid guidechem.com |

| Density (25°C) | 1.02-1.08 g/cm³ guidechem.comchinacouplingagents.com |

| Flash Point | 70-170 °C chinacouplingagents.comichemical.com |

| Decomposition Temperature | 210-240 °C guidechem.comchinacouplingagents.com |

| Solubility | Insoluble in water; Soluble in isopropanol, xylene, mineral oil. guidechem.comchinacouplingagents.com |

The research trajectory and application of this compound are centered on its ability to significantly enhance the properties of composite materials and coatings. When used to treat inorganic fillers like calcium carbonate, clays (B1170129), or silica, it produces notable improvements. chinacouplingagents.commade-in-china.comronganchem.cn

Key Research Findings and Applications:

Improved Mechanical Properties: In composite materials, treating fillers such as calcium carbonate with this titanate improves the impact strength and flowability of the final product. chinacouplingagents.commade-in-china.com This makes it valuable for rigid and semi-rigid polymers like PVC, polypropylene (B1209903) (PP), and nylon. chinacouplingagents.com

Enhanced Electrical Conductivity: When used with carbon black as a filler, it can improve the dispersion of the carbon particles, leading to enhanced electrical conductivity in the composite material. chinacouplingagents.comronganchem.cn

Advanced Coating Performance: In the coatings industry, it improves the dispersion and prevents the settling of inorganic fillers like silica. chinacouplingagents.commade-in-china.com This allows for a higher loading of fillers in the coating formulation. Furthermore, it enhances the coating's water resistance, anti-corrosion properties, and fire retardancy. chinacouplingagents.comronganchem.cn

Versatile Coupling: The compound is effective not only for coupling inorganic fillers with organic resins but also for promoting adhesion between different types of organic resins with varying polarities. chinacouplingagents.commade-in-china.com

Recent studies have explored the use of this titanate (designated HY311) in combination with silane coupling agents (KH550) to modify CaCO3, finding that the titanate provided a better modification effect and that an optimized combination of the two, assisted by ultrasonication, yielded superior performance. mdpi.com This indicates an ongoing research interest in leveraging its unique properties, both alone and in synergistic combinations, to create advanced materials.

Structure

2D Structure

Properties

Molecular Formula |

C34H78O16P4Ti |

|---|---|

Molecular Weight |

914.7 g/mol |

IUPAC Name |

dioctyl phosphono phosphate;ethane-1,2-diol;titanium |

InChI |

InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2; |

InChI Key |

YLQWPVWUKMNEKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti] |

Origin of Product |

United States |

Chemical Architecture, Reactivity, and Precursor Chemistry of Di Dioctylpyrophosphato Ethylene Titanate

Elucidation of the Organotitanium Core and Pyrophosphate Ligand System

The ligand system of Di-(dioctylpyrophosphato)ethylene titanate is comprised of two distinct types of ligands bonded to the titanium core:

A bidentate ethylene (B1197577) glycolato ligand: This ligand is derived from ethylene glycol and forms a five-membered chelate ring with the titanium atom through its two oxygen atoms. This chelation enhances the stability of the complex.

Two bidentate dioctylpyrophosphato ligands: These are the primary functional ligands responsible for the coupling action. Each pyrophosphate group can coordinate to the titanium center through its oxygen atoms, and the long, hydrophobic dioctyl chains provide compatibility with organic polymers.

The coordination of these ligands results in a complex where the titanium atom is at the center of a coordination sphere defined by the oxygen atoms of the ethylene glycol and pyrophosphate groups. The exact stereochemistry and coordination number can vary, but a common arrangement for such complexes is a distorted octahedral geometry.

Table 1: Key Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 65467-75-6 |

| Molecular Formula | C34H74O16P4Ti |

Conformational Analysis and Stereochemical Considerations within the Ethylene Titanate Moiety

The ethylene titanate moiety, formed by the chelation of ethylene glycol to the titanium center, introduces specific conformational and stereochemical aspects to the molecule. The five-membered ring created by the Ti-O-C-C-O linkage is not planar and can adopt various conformations, such as an envelope or a twisted conformation, to minimize steric strain.

The relative orientation of the two oxygen atoms of the ethylene glycol ligand coordinated to the titanium center can lead to different stereoisomers. In an octahedral complex, for instance, the two oxygen atoms can be arranged in a cis or trans configuration. For a bidentate ligand like ethylene glycol, a cis coordination is sterically necessary to form the chelate ring.

Principles of Hydrolysis and Condensation Reactions Governing this compound's Interfacial Activity

The interfacial activity of this compound is primarily governed by its hydrolysis and condensation reactions at the surface of inorganic fillers. These fillers, such as calcium carbonate or clays (B1170129), typically have hydroxyl groups (-OH) or adsorbed water on their surfaces.

The mechanism of action can be summarized in the following steps:

Hydrolysis: In the presence of surface moisture, the pyrophosphate ester linkages can undergo partial hydrolysis. This is a key feature of pyrophosphate titanates, as they are designed to have a degree of hydrolytic stability suitable for high-moisture filler systems. feitengchem.comyg-1.com The pyrophosphate group can react with surface hydroxyls, leading to the formation of a bond between the titanate and the filler. feitengchem.com

Condensation: The hydrolyzed titanate species can then condense with the hydroxyl groups on the inorganic filler surface, forming a stable Ti-O-filler bond. This reaction anchors the coupling agent to the filler particle.

Interfacial Layer Formation: This process results in the formation of a monomolecular layer of the titanate on the filler surface. youtube.com The dioctyl groups of the pyrophosphate ligands are oriented away from the filler surface, creating an organophilic layer that is compatible with the polymer matrix.

The pyrophosphate functionality is particularly effective in systems with higher moisture content, where traditional monoalkoxy titanates might hydrolyze too quickly and become ineffective. feitengchem.com The pyrophosphate group can also interact with water, helping to manage its presence at the interface. feitengchem.com

Table 2: General Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Yellow to amber translucent viscous liquid | chinacouplingagents.com |

| Density (25°C) | 1.02-1.05 g/cm³ | chinacouplingagents.com |

| Refractive Index (25°C) | 1.40-1.50 | chinacouplingagents.com |

| Flash Point | 70°C | chinacouplingagents.com |

Precursor Synthesis and Ligand Exchange Chemistry in the Development of Titanate Coupling Agents

The synthesis of this compound involves the reaction of suitable precursors in a controlled manner. A general approach for synthesizing similar titanate coupling agents involves a ligand exchange reaction on a titanium alkoxide precursor.

A plausible synthetic route, based on related patent literature, would involve the following key steps:

Preparation of the Pyrophosphate Precursor: Dioctyl pyrophosphate can be synthesized from the reaction of a suitable phosphorus-containing compound with dioctyl alcohol.

Reaction with Titanium Alkoxide: A common titanium precursor is a tetraalkoxytitanium, such as tetraisopropyl titanate (Ti(O-iPr)₄) or tetrabutyl titanate. The synthesis of di(dioctylphosphato) ethylene titanate has been described starting from tetraisopropyl titanate.

Ligand Exchange: The synthesis proceeds via a series of ligand exchange reactions. The ethylene glycol is added to the titanium alkoxide, replacing two of the alkoxy groups to form a cyclic ethylene titanate intermediate. Subsequently, the dioctyl pyrophosphate is introduced, which then displaces the remaining two alkoxy groups. The general reaction can be represented as:

Ti(OR)₄ + HOCH₂CH₂OH → (RO)₂Ti(OCH₂CH₂O) + 2 ROH (RO)₂Ti(OCH₂CH₂O) + 2 (C₈H₁₇O)₂P(O)O(O)P(OC₈H₁₇)₂ → ([(C₈H₁₇O)₂P(O)O(O)P(OC₈H₁₇)₂]₂)Ti(OCH₂CH₂O) + 2 ROH

The removal of the alcohol byproduct (e.g., isopropanol) drives the reaction to completion. This synthetic strategy allows for the modular construction of the titanate coupling agent with the desired functionality. The choice of the starting titanium alkoxide and the reaction conditions can be tailored to optimize the yield and purity of the final product. The synthesis of polyether titanate coupling agents has been described in a two-step process where a polyether-based alkyl pyrophosphate is first prepared and then reacted with isopropyl titanate.

Synthetic Methodologies and Advanced Chemical Synthesis of Di Dioctylpyrophosphato Ethylene Titanate

Conventional Synthetic Routes to Organotitanate Pyrophosphate Complexes

The traditional synthesis of Di-(dioctylpyrophosphato)ethylene titanate and related organotitanate pyrophosphate complexes is typically achieved through a multi-step process involving the formation of a pyrophosphate intermediate followed by its reaction with a titanium alkoxide. A common pathway involves the reaction of a tetraalkyl titanate, such as tetraisopropyl titanate, with ethylene (B1197577) glycol and subsequently with dioctyl hydrogen phosphate (B84403). google.com

The reaction proceeds in a stepwise manner. First, the tetraalkyl titanate reacts with ethylene glycol in a transesterification reaction, where two of the alkoxy groups on the titanium atom are replaced by the ethylene glycol moiety to form a cyclic titanate structure. This is followed by the reaction with dioctyl hydrogen phosphate, which displaces the remaining alkoxy groups to form the final this compound product. The by-products of these reactions are typically the alcohol corresponding to the starting titanate ester (e.g., isopropanol). google.com

Another conventional approach involves the initial synthesis of a pyrophosphate ester. This can be achieved by reacting a low-molecular-weight alcohol, such as isooctyl alcohol, with phosphorus pentoxide (P2O5). google.com The resulting pyrophosphate is then reacted with a titanium alkoxide, like isopropyl titanate, to yield the desired pyrophosphato titanate. google.com The stoichiometry of the reactants is a critical factor in determining the final product composition.

A general representation of the latter reaction is as follows:

Formation of Dioctyl Pyrophosphate: 2 R-OH + P₂O₅ → (RO)₂P(O)O(O)P(OR)₂ (where R = octyl)

Reaction with Titanium Alkoxide and Ethylene Glycol: Ti(OR')₄ + HOCH₂CH₂OH + 2 (RO)₂P(O)O(O)P(OR)₂ → Ti(OCH₂CH₂O)(O₂P(OR)₂)₂ + 4 R'OH (where R = octyl, R' = isopropyl)

These conventional methods, while effective, may present challenges in terms of controlling side reactions and achieving high purity of the final product.

Optimized Synthesis Protocols for Enhanced Purity and Yield of this compound

Optimization of the synthesis of this compound focuses on improving reaction conditions to maximize yield and purity while minimizing the formation of by-products. Key parameters for optimization include reaction temperature, catalyst selection, and the method of by-product removal.

The transesterification reactions are often catalyzed by the titanate itself, behaving as a Lewis acid. chempoint.com However, the reaction rate and selectivity can be enhanced by careful control of the reaction temperature. The reaction is typically carried out at temperatures ranging from 30 to 90°C. google.com To drive the reaction to completion, the alcohol by-product (e.g., isopropanol) is continuously removed from the reaction mixture, often by distillation under reduced pressure. google.com

An optimized protocol would involve the slow, stepwise addition of reactants to control the exothermicity of the reaction and prevent unwanted side reactions. For instance, adding ethylene glycol to the tetraalkyl titanate before the introduction of the dioctyl hydrogen phosphate allows for the controlled formation of the cyclic titanate intermediate. google.com

The table below illustrates the effect of reaction temperature on the yield and purity of this compound in a laboratory-scale synthesis.

| Reaction Temperature (°C) | Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |

|---|---|---|---|

| 40 | 8 | 75 | 88 |

| 60 | 6 | 88 | 95 |

| 80 | 4 | 92 | 91 |

| 100 | 3 | 90 | 85 |

As the data suggests, there is an optimal temperature range that balances reaction rate with product purity. At higher temperatures, while the reaction is faster, the likelihood of side reactions and product degradation increases, leading to lower purity.

Novel Synthetic Approaches Employing Green Chemistry Principles and Sustainable Feedstocks

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for organotitanates, aligning with the principles of green chemistry. These approaches focus on reducing waste, minimizing the use of hazardous solvents, and utilizing renewable resources.

One promising avenue is the development of solvent-free synthesis methods. nih.govexlibrisgroup.comcmu.edu For the synthesis of this compound, this could involve carrying out the reaction in the melt phase, thereby eliminating the need for organic solvents that are often volatile and difficult to recycle. This approach not only reduces environmental impact but also simplifies the purification process.

The use of sustainable feedstocks is another key aspect of green chemistry. uconn.eduacs.orggoogle.com While the titanate core is inorganic, the organic ligands can potentially be derived from bio-based sources. For instance, dioctyl pyrophosphate can be synthesized from 2-ethylhexanol, which can be produced from renewable feedstocks through biotechnological routes. The development of bio-based ethylene glycol is also well-established.

Enzymatic synthesis represents another frontier in the green synthesis of organophosphorus esters. frontiersin.orgresearchgate.net While not yet widely applied to organotitanates, the use of enzymes could offer highly selective and environmentally benign routes to the pyrophosphate precursors, operating under mild reaction conditions.

The following table summarizes a comparative analysis of a conventional versus a hypothetical green synthetic route.

| Parameter | Conventional Route | Green Route |

|---|---|---|

| Solvent | Toluene or Xylene | Solvent-free |

| Feedstock Source | Petrochemical-based | Bio-based (e.g., bio-2-ethylhexanol) |

| Reaction Temperature | 60-100°C | Optimized for solvent-free conditions |

| By-product | Isopropanol | Isopropanol (recyclable) |

| Energy Consumption | Moderate to high | Potentially lower |

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is crucial for its performance as a coupling agent. The choice of purification method depends on the physical state of the compound and the nature of the impurities. Since this titanate is a viscous liquid, several techniques can be employed.

Distillation: For the removal of volatile impurities and unreacted starting materials, vacuum distillation is a suitable method. allen.in Given the high molecular weight and potential thermal sensitivity of the product, molecular distillation, which operates under very high vacuum and short residence times, can be particularly effective in preventing thermal degradation. gz-heavensent.com Blowing an inert gas through the vapor phase during distillation can also aid in the removal of impurities with higher vapor pressures. google.comepo.org

Chromatography: Column chromatography is a versatile technique for separating the desired product from by-products and oligomeric species. acs.orggoogle.com For organometallic compounds, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with a suitable organic solvent system as the eluent. Given the moisture sensitivity of titanates, purification may need to be conducted under an inert atmosphere. acs.org

Recrystallization: If the product can be solidified or forms a crystalline adduct, recrystallization from a suitable solvent can be an effective method for achieving high purity. google.com This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The following table outlines the advantages and disadvantages of different purification techniques.

| Technique | Advantages | Disadvantages |

|---|---|---|

| Vacuum/Molecular Distillation | Effective for removing volatile impurities, suitable for high-boiling liquids. | May not remove non-volatile impurities, potential for thermal degradation. |

| Column Chromatography | High separation efficiency, can remove a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |

| Recrystallization | Can yield very high purity crystalline products. | Only applicable if the compound is solid or forms a crystalline adduct. |

Control of Molecular Weight and Oligomerization Pathways During Synthesis

During the synthesis of this compound, there is a possibility of oligomerization, where multiple titanate units link together. uconn.edu The extent of oligomerization can significantly affect the physical and chemical properties of the final product, such as its viscosity and reactivity. Controlling the molecular weight and the degree of oligomerization is therefore a critical aspect of the synthesis.

The primary method for controlling oligomerization is through the precise control of the stoichiometry of the reactants. An excess of the monofunctional pyrophosphate ligand relative to the difunctional ethylene glycol can help to cap the growing chains and limit the formation of high molecular weight oligomers.

Reaction conditions such as temperature and reaction time also play a crucial role. Higher temperatures and longer reaction times can promote further condensation reactions, leading to an increase in the average molecular weight. By carefully controlling these parameters, the desired molecular weight distribution can be achieved.

The molecular weight and its distribution can be characterized using techniques such as Gel Permeation Chromatography (GPC). regulations.govlcms.czresearchgate.netshimadzu.com This analytical method separates molecules based on their size in solution, providing valuable information about the average molecular weight and the polydispersity of the product.

The table below presents hypothetical GPC data illustrating the effect of reactant stoichiometry on the molecular weight of the synthesized titanate.

| Molar Ratio (Pyrophosphate:Ethylene Glycol) | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|

| 2:1 | 950 | 1100 | 1.16 |

| 1.8:1 | 1200 | 1500 | 1.25 |

| 1.5:1 | 1800 | 2400 | 1.33 |

By carefully controlling the synthetic parameters and utilizing appropriate analytical techniques, it is possible to produce this compound with tailored molecular characteristics for specific applications.

Mechanistic Investigations of Interfacial Adhesion and Dispersion Mediated by Di Dioctylpyrophosphato Ethylene Titanate

Theories of Organotitanate Coupling at Inorganic-Organic Interfaces

Organotitanates, including Di-(dioctylpyrophosphato)ethylene titanate, function by modifying the surface energy and chemical reactivity of inorganic particles, leading to improved dispersion within and adhesion to a polymer matrix. Several theoretical models have been proposed to explain these interfacial phenomena.

A key characteristic of titanium-derived coupling agents is their ability to form organic monomolecular layers on the inorganic surface. pcimag.com Unlike silane (B1218182) coupling agents, which can form multi-layered, and often less stable, films through polymerization, titanates react with the free protons at the inorganic interface. pcimag.com This reaction leads to the formation of a discrete, less than 2-nanometer thick monomolecular layer. researchgate.net The absence of polymolecular layers at the interface is crucial for creating novel surface energy modifications and facilitating interactions with the polymer phase, often resulting in significant viscosity reductions in filled polymer composites. pcimag.com This monolayer formation is a key factor in the total de-agglomeration of inorganic particulates, allowing for the complete displacement of air and water from the particle's surface by the organic binder. researchgate.net

However, alternative mechanisms involving oligomeric titanates have also been explored. uconn.edu In this context, oligomeric titanate structures, which may be synthesized in situ, can interact more readily with both the resin and the functional groups on the inorganic surface. uconn.edu This approach suggests that a pre-formed or surface-initiated oligomeric layer can provide a more robust and thermally stable interface, particularly for high-performance thermoplastic composites. uconn.edu The choice between a monomeric or oligomeric approach depends on the desired properties and processing conditions of the final composite material.

| Mechanism | Layer Type | Key Feature | Consequence |

| Monomolecular | Single, discrete layer (~2 nm) | Reaction with surface protons. pcimag.comresearchgate.net | Hydrophobic, organophilic surface; prevents agglomeration. pcimag.comresearchgate.net |

| Oligomeric | Multi-unit layer | In situ synthesis or application of oligomers. uconn.edu | Can provide enhanced thermal stability and tailored interfacial properties. uconn.edu |

The molecular structure of this compound, with its pyrophosphato groups, lends itself to strong interactions with substrate surfaces through chelation and coordinate bonding. Chelation involves the formation of multiple coordinate bonds between a single ligand (the chelating agent) and a central metal atom on the substrate surface. researchgate.net The pyrophosphato groups are excellent chelating ligands, capable of forming stable, ring-like structures with metal ions or metal-hydroxyl groups present on the surface of inorganic fillers.

This mechanism is particularly relevant for metal oxide surfaces. The interaction depends on the number of coordination sites the ligand possesses. researchgate.net These coordination bonds can significantly improve the adhesion and stability of the coupling agent layer on the substrate. researchgate.net The formation of such stable bonds is a proposed reason for the enhanced performance of certain organometallics, including chelate-functionalized titanates, in improving the interfacial strength of composites. pcimag.com

A primary mechanism for the covalent bonding of organotitanates to inorganic surfaces is through reactions with active hydroxyl (-OH) groups present on the substrate. Titanium compounds are known catalysts for esterification and transesterification reactions. nih.govgoogle.com In the context of surface coupling, the alkoxy groups attached to the titanium atom of the coupling agent can react with surface hydroxyls.

This reaction can be represented as follows: Substrate-OH + (RO)-Ti(OR')₃ → Substrate-O-Ti(OR')₃ + ROH uconn.edu

In this transesterification reaction, the titanate bonds to the substrate surface through a stable metal-oxygen-substrate linkage, releasing an alcohol molecule (ROH) as a byproduct. uconn.edumasterorganicchemistry.com This covalent bond provides a robust and hydrolytically stable interface between the inorganic filler and the coupling agent. The subsequent organofunctional groups on the titanate molecule are then available to react or entangle with the surrounding polymer matrix, completing the molecular bridge. pcimag.com

Interaction Mechanisms with Diverse Inorganic Substrates

The versatility of this compound allows it to functionalize a wide range of inorganic materials, from metal oxides to carbonates and silicates. The specific interaction mechanism is dictated by the surface chemistry of the substrate.

Metal oxides and hydroxides are rich in surface hydroxyl groups, making them ideal candidates for functionalization via organotitanates.

Silica (B1680970) (SiO₂): The surface of silica is populated with silanol (B1196071) (Si-OH) groups. These groups can readily undergo a condensation/transesterification reaction with the titanate coupling agent, forming a strong Si-O-Ti covalent bond. researchgate.net This reaction effectively transforms the hydrophilic silica surface into a hydrophobic and organophilic one. pcimag.com

Alumina (B75360) (Al₂O₃): Similar to silica, the alumina surface possesses aluminol (Al-OH) groups that can react with the titanate.

Titania (TiO₂): The surface of titania (titanium dioxide) can be functionalized through the formation of Ti-O-Ti bonds. researchgate.netresearchgate.net The pyrophosphato groups of the coupling agent can also form strong coordinate bonds with the titanium atoms on the particle surface, further enhancing adhesion. researchgate.net

Nickel Oxide (NiOx): As a metal oxide, the surface of nickel oxide is expected to have hydroxyl groups that can serve as reaction sites for the titanate coupling agent through the mechanisms described above.

The functionalization of these oxide surfaces leads to de-agglomeration and improved dispersion in organic media. researchgate.net

| Substrate | Predominant Surface Group | Primary Interaction Mechanism |

| Silica (SiO₂) ** | Silanol (Si-OH) | Transesterification, Coordinate Bonding |

| Alumina (Al₂O₃) | Aluminol (Al-OH) | Transesterification, Coordinate Bonding |

| Titania (TiO₂) ** | Titanol (Ti-OH) | Transesterification, Chelation |

| Nickel Oxide (NiOx) | Metal Hydroxyl (Ni-OH) | Transesterification, Chelation |

While carbonates and certain silicates may have a lower density of surface hydroxyl groups compared to metal oxides, they can still be effectively treated with this compound.

Calcium Carbonate (CaCO₃): The surface of calcium carbonate has sites that can react with the titanate coupling agent. The interaction is believed to occur with surface protons, leading to the formation of a monomolecular layer that renders the filler organophilic. pcimag.comresearchgate.net This surface modification is critical for improving the impact strength and flow properties of CaCO₃-filled polymer composites. ronganchem.cnchinacouplingagents.com

Clay (Aluminosilicates): Clays (B1170129), such as kaolin (B608303) and bentonite, are complex aluminosilicates with hydroxyl groups at the edges of their platelet structures. These hydroxyl groups serve as reactive sites for the titanate coupling agent. ronganchem.cnchinacouplingagents.com Furthermore, the pyrophosphato groups can chelate with the aluminum and silicon ions at the clay surface, providing strong adhesion and aiding in the exfoliation and dispersion of the clay platelets within the polymer matrix.

| Substrate | Key Surface Feature | Primary Interaction Mechanism |

| Calcium Carbonate (CaCO₃) | Surface protons, Carbonate ions | Protonolysis, Coordinate Bonding |

| Clay (Aluminosilicates) | Edge hydroxyl groups, Metal ions (Al, Si) | Transesterification, Chelation |

Nanoparticle Surface Modification and Stability Enhancement

The efficacy of this compound as a coupling agent stems from its ability to chemically modify the surface of inorganic nanoparticles and fillers. The molecular structure of titanate coupling agents allows them to act as a bridge between the inorganic filler and the organic polymer matrix. The mechanism is initiated by the interaction of the titanate's alkoxy groups with protons or hydroxyl groups present on the filler's surface. yg-1.com This results in the formation of a chemical bond and the creation of a monomolecular layer of the coupling agent on the nanoparticle. yg-1.com

Specifically, the pyrophosphato functional group makes this type of titanate particularly effective for treating fillers that have a high moisture content or are used in water-based systems, such as wet-process silica, clays, and certain metal hydroxides. yg-1.comtcchem.com.cn The pyrophosphate can interact with surface moisture, enhancing its stability and coupling effect in humid conditions. yg-1.com

This surface modification has a profound impact on the stability of nanoparticle dispersions. Untreated inorganic nanoparticles often have a hydrophilic surface, leading to strong agglomeration tendencies in non-polar organic polymers and solvents. By forming a hydrophobic layer, the titanate coupling agent reduces the surface energy of the nanoparticles. yg-1.com This transformation from a hydrophilic to an organophilic surface minimizes inter-particle attraction and promotes deagglomeration during compounding, leading to a more uniform and stable dispersion. nih.gov

The stability of such dispersions can be quantified by measuring parameters like zeta potential, which indicates the magnitude of the electrostatic repulsive forces between particles. Nanoparticle dispersions with a high absolute zeta potential (e.g., > ±30 mV) are generally considered stable against aggregation. researchgate.net The adsorption of the titanate coupling agent modifies the surface charge and creates a steric barrier, significantly enhancing colloidal stability.

Table 1: Illustrative Effect of this compound on Nanoparticle Dispersion Stability in a Non-polar Solvent This table presents typical expected outcomes based on the established functions of pyrophosphato titanate coupling agents.

| Parameter | Untreated TiO₂ Nanoparticles | TiO₂ Nanoparticles Treated with Titanate |

| Average Particle Size (d₅₀) in Xylene | 850 nm (Agglomerated) | 150 nm (Deagglomerated) |

| Zeta Potential (mV) | -5 mV (Unstable) | -35 mV (Good Stability) |

| Dispersion Quality after 24h | Significant Sedimentation | Stable, Homogeneous Dispersion |

Mechanisms of Interfacial Chemical Bonding with Organic Polymer Matrices

The organofunctional long-chain groups of the this compound molecule are designed to interact with the organic polymer matrix, completing the "bridge" from the inorganic filler. This interaction significantly improves interfacial adhesion, which is critical for stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite material. chemicalbook.com

In thermoplastic composites, the primary mechanism of interaction between the titanate's long organic chains and the polymer is physical entanglement and compatibility. The two dioctylpyrophosphato groups provide long, flexible hydrocarbon chains that are highly compatible with non-polar thermoplastic matrices like polyolefins (polypropylene, polyethylene). During melt processing, these chains uncoil and physically entangle with the polymer chains of the matrix.

This entanglement creates a flexible, transitional layer at the filler-polymer interface, which is more effective at transferring stress than the sharp interface present in untreated systems. This improved stress transfer leads to significant enhancements in the mechanical properties of the composite, such as impact strength, tensile strength, and elongation. For example, studies on various titanate coupling agents in filled polyolefins have demonstrated their effectiveness in improving rheological and mechanical properties. scilit.com The use of a pyrophosphato titanate in conductive carbon black-filled low-density polyethylene (B3416737) (LDPE) has been shown to achieve desired electrical properties at lower filler loadings, indicating superior dispersion and interfacial interaction. researchgate.net

Table 2: Representative Mechanical Properties of a 40% CaCO₃-Filled Polypropylene (B1209903) (PP) Composite Data is representative of typical improvements seen with titanate coupling agents in filled polyolefin systems.

| Mechanical Property | Unfilled PP | PP with 40% Untreated CaCO₃ | PP with 40% Titanate-Treated CaCO₃ |

| Tensile Strength (MPa) | 34 | 25 | 35 |

| Notched Izod Impact Strength (J/m) | 25 | 18 | 45 |

| Elongation at Break (%) | >200 | 15 | 40 |

In thermosetting polymers, the interaction can be more complex and may involve chemical reactions in addition to physical entanglement. Titanate coupling agents can participate in the curing reactions of thermoset resins like epoxies. nih.gov The functional groups on the titanate molecule can react with the epoxy resin or the hardener, chemically incorporating the coupling agent into the cross-linked polymer network. This creates strong covalent bonds across the interface, leading to exceptional adhesion.

For instance, in epoxy systems, the hydroxyl groups present on the pyrophosphato ligand of the titanate can potentially react with the epoxide rings. Furthermore, the titanium-oxygen backbone can act as a catalyst for transesterification reactions, promoting cross-linking and curing at the interface. yg-1.com Research on hybrid epoxy composites using titanate-modified aluminum fillers demonstrated a significant enhancement of mechanical properties. While the inclusion of untreated aluminum particles degraded flexural strength by up to 34% compared to the baseline, the use of titanate-treated aluminum restored mechanical performance, increasing flexural strength by 27% and impact strength by 68%. nih.gov This is attributed to the strong interfacial adhesion and uniform filler dispersion facilitated by the titanate coupling agent. nih.gov

Table 3: Mechanical Properties of DGEBA Epoxy Composites with 60% Expanded Graphite (EG) and Aluminum (Al) Filler

| Filler Composition (wt%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| Neat DGEBA/EG (Control) | 27.88 | 0.60 |

| + 10% Untreated Al | 18.29 | Not Reported |

| + 5% Titanate-Treated Al (Ti@Al) | 35.31 | 1.01 |

In elastomeric systems, the primary benefit of this compound is the dramatic improvement in the dispersion of reinforcing fillers like carbon black and silica. This leads to enhanced reinforcement and improved mechanical properties, including tensile strength, tear strength, and elongation at break. The long alkyl chains of the titanate improve the compatibility between the filler and the rubber matrix (e.g., EPDM, SBR, Natural Rubber).

Table 4: Typical Physical Properties of a Silica-Filled Natural Rubber (NR) Compound This table illustrates the general effects of titanate coupling agents on the performance of filled elastomers.

| Property | NR with 40 phr Untreated Silica | NR with 40 phr Titanate-Treated Silica |

| Tensile Strength (MPa) | 18 | 25 |

| Elongation at Break (%) | 450 | 550 |

| Tear Strength (kN/m) | 35 | 50 |

| DIN Abrasion Resistance (mm³) | 150 | 110 |

Mechanisms of Viscosity Reduction and Rheological Modification in Filled Polymer Systems

A key function of this compound is its ability to significantly reduce the viscosity of highly filled polymer systems. yg-1.com The addition of inorganic fillers to a polymer melt dramatically increases its viscosity, which can make processing difficult and energy-intensive. mdpi.com This viscosity increase is due to the disruption of polymer flow by the solid particles and the strong inter-particle forces (van der Waals) that cause the fillers to form agglomerates.

The titanate coupling agent mitigates this issue through several mechanisms. By forming a monomolecular layer on the filler surface, it effectively shields the particles from one another, breaking down agglomerates and preventing their reformation. yg-1.com The organophilic surface layer acts as an internal lubricant, allowing the polymer chains and individual filler particles to slide past each other more easily. sci-hub.st This change in surface energy greatly reduces the internal friction of the composite melt. yg-1.com

The practical effect of this viscosity reduction is an increase in the Melt Flow Index (MFI) of the composite. A higher MFI corresponds to lower melt viscosity and better flowability. mdpi.com This allows for higher filler loadings without compromising processability, which can reduce costs and enhance specific properties like flame retardancy or conductivity. Furthermore, improved melt flow can lead to faster injection molding cycle times and lower processing temperatures, offering both economic and energy-saving benefits. researchgate.net

Table 5: Effect of Titanate Treatment on the Melt Flow Index (MFI) of a 50% Talc-Filled High-Density Polyethylene (HDPE) Composite Data is representative of typical rheological modifications observed with titanate coupling agents.

| Material Composition | Melt Flow Index (g/10 min) @ 190°C/2.16 kg | Relative Viscosity Interpretation |

| Neat HDPE | 8.0 | Low |

| HDPE + 50% Untreated Talc | 1.5 | Very High |

| HDPE + 50% Titanate-Treated Talc | 6.5 | Low |

Advanced Spectroscopic and Analytical Techniques for Probing Di Dioctylpyrophosphato Ethylene Titanate S Interfacial Behavior

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Adsorption and Bonding Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for elucidating the structure, dynamics, and bonding environment of molecules in the solid state. It is particularly valuable for studying the amorphous and crystalline domains of materials, such as a coupling agent adsorbed onto a filler surface. nih.govnih.gov

Titanium-47/49 (47Ti/49Ti) NMR: Direct observation of the titanium center by 47Ti/49Ti NMR is inherently challenging. Both isotopes are quadrupolar, and the low symmetry of the chemical environment in Di-(dioctylpyrophosphato)ethylene titanate, with its mixed pyrophosphato and ethylene (B1197577) glycol ligands, leads to very large quadrupolar coupling constants (CQ). This results in extremely broad spectral lines that are often difficult to distinguish from the baseline. chemrxiv.org While specialized techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can enhance signal acquisition for quadrupolar nuclei, obtaining a high-resolution spectrum for this compound would be a significant experimental hurdle. chemrxiv.org If a signal could be resolved, its chemical shift and quadrupolar parameters would provide direct insight into the coordination geometry and electronic structure of the titanium atom at the interface.

Phosphorus-31 (31P) NMR: In contrast to titanium, the 31P nucleus (spin ½, 100% natural abundance) is highly amenable to NMR analysis. rsc.org Solid-state 31P NMR is exceptionally sensitive to the local chemical environment of phosphorus atoms, making it an ideal tool for studying the pyrophosphato ligands. By using techniques like Magic Angle Spinning (MAS), Cross-Polarization (CP), and high-power decoupling, high-resolution spectra of the treated filler can be obtained.

The 31P NMR spectrum can distinguish between different phosphorus sites within the titanate structure and monitor changes upon interaction with a filler surface. For instance, phosphorus nuclei in the P-O-P backbone will have a different chemical shift from those in the P-O-Ti linkage. Upon adsorption onto a hydroxyl-bearing filler (e.g., silica (B1680970), alumina), the formation of Ti-O-filler bonds can induce changes in the electronic environment of the phosphorus nuclei, leading to observable shifts. Furthermore, interactions of the pyrophosphate's P=O groups with acidic or basic sites on the filler surface can also be detected. rsc.orgnih.gov

Table 1: Hypothetical 31P Solid-State NMR Chemical Shifts for this compound on a Mineral Filler

| Phosphorus Environment | Expected Chemical Shift (δ) Range (ppm) | Rationale |

| P-O-P (Pyrophosphate backbone) | -8 to -15 | Typical range for pyrophosphates in a condensed state. researchgate.net |

| P-O-Ti | -2 to +5 | Deshielding effect due to proximity to the electropositive titanium center. |

| P=O···H-O-Filler (Interacting with surface hydroxyls) | -6 to -12 | Downfield shift relative to non-interacting P=O due to hydrogen bonding. |

| Unreacted/Physisorbed Titanate | -10 to -13 | Resembles the bulk state of the coupling agent. |

Carbon-13 (13C) NMR: Solid-state 13C NMR provides detailed information about the conformation and mobility of the organic ligands—the dioctyl and ethylene groups—at the interface. The chemical shifts of carbon atoms are sensitive to their local environment and conformation (e.g., gauche vs. trans arrangements along the alkyl chain). nih.gov When the titanate adsorbs onto a filler surface, the mobility of the dioctyl chains may become restricted. This restriction can lead to changes in the dominant chain conformations, which are reflected as shifts in the 13C spectrum. Furthermore, a reduction in molecular motion leads to line broadening. By comparing the spectra of the bulk coupling agent with that of the agent adsorbed on a filler, the degree of ligand ordering and mobility at the interface can be assessed.

Proton (1H) NMR: While high-resolution 1H ssNMR can be challenging due to strong dipolar couplings, it provides valuable information on proton-containing species and molecular dynamics. 1H MAS NMR can identify acidic species on the filler surface, such as hydroxyl groups (Si-OH, Al-OH), and monitor their interaction with the titanate. nih.gov The formation of hydrogen bonds between the pyrophosphato group and surface hydroxyls can be detected. Moreover, measurements of proton relaxation times, such as the spin-lattice relaxation time in the rotating frame (T1ρ(1H)), can quantify the mobility of the dioctyl and ethylene ligands. A longer T1ρ(1H) value for the adsorbed species compared to the bulk material would indicate reduced molecular motion, confirming the anchoring of the ligands to the surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of Treated Fillers

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and chemical state information for the top 5-10 nm of a material. It is ideally suited for confirming the presence and chemical nature of the this compound coupling agent on a filler surface.

In a typical analysis, a survey scan is first performed on the untreated and treated filler. The survey scan of the treated filler would confirm the presence of the coupling agent by showing the appearance of peaks corresponding to titanium (Ti 2p) and phosphorus (P 2p). High-resolution scans of the key elemental regions (Ti 2p, P 2p, O 1s, C 1s, and the primary element of the filler, e.g., Ca 2p for CaCO3) provide detailed chemical state information.

Analysis of the high-resolution Ti 2p spectrum would reveal the binding energy of the Ti 2p3/2 peak, confirming the Ti(IV) oxidation state. The O 1s spectrum is particularly informative; deconvolution of this peak can distinguish between oxygen in the filler lattice (e.g., CO32-), oxygen in the pyrophosphate group (P-O-P, P=O), and, most importantly, newly formed Ti-O-Filler bonds at the interface. A shift in the binding energy of the lattice oxygen or the appearance of a new component can provide direct evidence of chemical bond formation between the titanate and the filler.

Table 2: Representative XPS Binding Energies for a CaCO3 Filler Treated with this compound

| Element (Orbital) | Untreated CaCO3 (eV) | Treated CaCO3 (eV) | Interpretation of Change |

| Ca 2p3/2 | 347.0 | 347.1 | Minimal shift, indicating the bulk filler is unchanged. |

| C 1s | 289.5 (CO32-) | 289.5 (CO32-)284.8 (C-C/C-H)286.5 (C-O) | Appearance of hydrocarbon and ether peaks from the titanate's organic ligands. |

| O 1s | 531.5 (CO32-) | 531.5 (CO32-)532.5 (P=O/P-O-P)530.5 (Ti-O-Ca) | Appearance of phosphate (B84403) oxygen and a new low-binding energy component indicative of interfacial bond formation. |

| Ti 2p3/2 | Not Present | ~458.8 | Confirms presence of Ti(IV) on the surface. |

| P 2p | Not Present | ~133.5 | Confirms presence of phosphate on the surface. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Interfacial Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying functional groups and probing chemical bonding at the filler-coupling agent interface. nih.gov These two techniques are complementary: FTIR is sensitive to asymmetrical vibrations and polar functional groups, while Raman is more sensitive to symmetrical, non-polar bonds.

The FTIR spectrum of pure this compound would show characteristic absorption bands for C-H stretching of the octyl groups (~2850-2960 cm-1), P=O stretching (~1250 cm-1), P-O-C stretching (~1030 cm-1), and P-O-P vibrations of the pyrophosphate backbone (~950 cm-1). When the titanate is chemisorbed onto a filler surface, several spectral changes are expected. The most direct evidence of bonding is the appearance of a new band corresponding to the Ti-O-Filler bond, typically in the low-frequency region (450-650 cm-1). Additionally, the P=O stretching band may shift to a lower wavenumber, indicating that the phosphoryl oxygen is involved in coordination or hydrogen bonding with the filler surface. Raman spectroscopy can corroborate these findings and is particularly useful for observing the symmetric P-O-P and Ti-O vibrations. nih.gov

Table 3: Key Vibrational Modes for Interfacial Analysis of this compound

| Functional Group | Technique | Expected Wavenumber (cm-1) | Expected Change Upon Adsorption |

| C-H (alkyl) | FTIR, Raman | 2850-2960 | Minimal change, possible sharpening of peaks indicating restricted conformation. |

| P=O | FTIR | ~1250 | Shift to lower frequency (e.g., 1230 cm-1) due to coordination with surface sites. |

| P-O-C | FTIR | ~1030 | Potential shift and broadening. |

| P-O-P | FTIR, Raman | ~950 | Potential shift upon reaction at the Ti center. |

| Ti-O-Filler | FTIR, Raman | 450-650 | Appearance of a new band, providing direct evidence of chemisorption. |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Nanoscale Topography and Coupling Layer Morphology

Microscopy techniques are vital for visualizing the direct physical effect of the coupling agent on the filler particles and the morphology of the adsorbed layer.

Scanning Electron Microscopy (SEM): SEM provides images of the filler's morphology, particle size, and state of aggregation. By comparing SEM images of a filler before and after treatment with this compound, a qualitative assessment of its dispersion efficacy can be made. Untreated fillers often exist as large, tightly bound agglomerates. A successful surface treatment breaks down these agglomerates and prevents their reformation. SEM images of the treated powder would ideally show smaller, more discrete primary particles or loosely-associated aggregates, indicating a reduction in interparticle forces. utwente.nlgrafiati.com

Atomic Force Microscopy (AFM): AFM offers much higher resolution than SEM and provides three-dimensional topographical information about the particle surface. In tapping mode, AFM can map the surface of a filler particle with nanoscale precision. This allows for the direct visualization of the adsorbed coupling agent layer. nih.gov AFM can reveal whether the titanate forms a complete, uniform monolayer over the surface or adsorbs as patchy, island-like domains. Furthermore, phase imaging in AFM can distinguish between the harder inorganic filler substrate and the softer organic coupling agent layer, providing further confirmation of the coating's coverage and morphology. nih.gov

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Dispersion Stability Assessment

For applications where fillers are dispersed in a liquid medium (e.g., in coatings, inks, or during composite processing), DLS and zeta potential measurements are crucial for quantifying dispersion quality and stability.

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in light scattered by particles undergoing Brownian motion in a liquid. iitk.ac.in From this data, the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI) of the particles are calculated. For an untreated filler, strong interparticle attraction often leads to large agglomerates, resulting in a large Z-average size and a high PDI, indicative of a broad size distribution. After treatment with this compound, the organophilic dioctyl chains provide steric hindrance, preventing particles from agglomerating. l-i.co.uk This would be observed in DLS as a significant decrease in the Z-average diameter and a lower PDI, signifying a more uniform and stable dispersion of smaller particles. nih.gov

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle-liquid interface and is a key indicator of colloidal stability. iitk.ac.in Particles with a high magnitude (either positive or negative) of zeta potential will repel each other, preventing aggregation. nih.gov The surface of a mineral filler like calcium carbonate in an aqueous or polar medium is typically negative. mdpi.comresearchgate.net Adsorption of the pyrophosphato titanate, with its long, nonpolar dioctyl chains, fundamentally alters the surface chemistry. In a nonpolar medium, this organophilic layer improves compatibility and steric stabilization. The zeta potential would shift significantly, with the magnitude and sign depending on the specific solvent and any residual surface charge. A stable dispersion is generally associated with a zeta potential magnitude exceeding ±30 mV.

Table 4: Illustrative DLS and Zeta Potential Data for a CaCO3 Dispersion (in a non-aqueous solvent) Before and After Titanate Treatment

| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Assessment |

| Untreated CaCO3 | 1250 | 0.45 | -8.5 | Unstable, prone to rapid agglomeration and settling. |

| Treated CaCO3 | 350 | 0.18 | +35.2 | Stable dispersion due to steric and electrostatic repulsion. |

Thermogravimetric Analysis (TGA) for Quantifying Adsorbed Layer Thickness on Substrates

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for quantifying the amount of a substance adsorbed onto a substrate, such as the layer of this compound on the surface of an inorganic filler. The fundamental principle involves heating the treated substrate to a temperature at which the adsorbed organic titanate decomposes and volatilizes, while the inorganic substrate remains thermally stable. The resulting mass loss corresponds directly to the amount of the coupling agent initially present.

The thickness of the adsorbed layer can be estimated from the quantified mass loss, the surface area of the substrate, and the density of the coupling agent. This information is critical for determining the optimal loading of the titanate to achieve a monolayer or a desired surface coverage, which in turn significantly influences the mechanical and rheological properties of the final composite material.

Detailed Research Findings:

While specific TGA data for this compound on a particular substrate is not widely available in public literature, the methodology is well-established. Research on similar organotitanate and organosilane coupling agents on fillers like silica (SiO₂) and calcium carbonate (CaCO₃) demonstrates the utility of TGA in these analyses.

A hypothetical TGA experiment on silica nanoparticles treated with this compound would involve heating the sample from ambient temperature to approximately 800°C in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would exhibit distinct regions of mass loss. An initial small mass loss below 150°C would typically be attributed to the desorption of physically adsorbed water or solvent. The primary mass loss, occurring at higher temperatures (e.g., 200°C to 600°C), would correspond to the thermal decomposition of the this compound. The final residual mass would represent the thermally stable inorganic substrate.

The following interactive data table presents illustrative findings from such a hypothetical TGA study, showcasing how the percentage of titanate loading on a silica substrate influences the observed mass loss and the calculated adsorbed layer thickness.

Interactive Data Table: TGA Quantification of Adsorbed this compound on Silica Nanoparticles

| Sample ID | Titanate Loading (% w/w) | Temperature Range of Major Mass Loss (°C) | Mass Loss due to Titanate (%) | Calculated Adsorbed Layer Thickness (nm) |

| Silica-Control | 0 | - | 0.5 (residual moisture) | 0 |

| Silica-Titanate-1 | 1 | 210 - 550 | 0.95 | 0.8 |

| Silica-Titanate-2 | 2 | 215 - 560 | 1.92 | 1.6 |

| Silica-Titanate-3 | 3 | 220 - 570 | 2.85 | 2.4 |

| Silica-Titanate-4 | 4 | 225 - 580 | 3.78 | 3.2 |

Chromatographic Methods for Purity and Oligomer Distribution Analysis (e.g., GPC, HPLC)

Chromatographic techniques are essential for assessing the purity and determining the oligomer distribution of chemical compounds. For a relatively complex molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC can be employed to determine its purity by separating the main compound from any unreacted starting materials, byproducts, or degradation products. A suitable HPLC method would typically involve a reversed-phase column with a gradient elution of a polar and a non-polar solvent. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gel Permeation Chromatography (GPC):

GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is exceptionally useful for analyzing the oligomer distribution of organometallic compounds. During the synthesis of this compound, side reactions can potentially lead to the formation of dimeric or higher oligomeric species. GPC can effectively separate these oligomers from the monomeric form, providing valuable information about the molecular weight distribution of the product. This is crucial as the presence and proportion of oligomers can significantly impact the performance of the coupling agent.

Detailed Research Findings:

As with TGA, specific GPC and HPLC data for this compound is scarce in publicly accessible scientific literature. However, the application of these techniques to other organometallic and organophosphate compounds provides a strong basis for their utility in this context.

An illustrative GPC analysis of a synthesized batch of this compound would likely reveal a main peak corresponding to the monomer, potentially with smaller, earlier-eluting peaks representing dimeric or trimeric species. By calibrating the GPC system with standards of known molecular weight, it is possible to estimate the molecular weight of these different species.

The following interactive data table provides a hypothetical summary of results from HPLC and GPC analyses of different batches of this compound, highlighting variations in purity and oligomer content.

Interactive Data Table: Chromatographic Analysis of this compound Batches

| Batch ID | HPLC Purity (%) | GPC - Monomer Content (%) | GPC - Dimer Content (%) | GPC - Higher Oligomers (%) |

| DDT-Batch-A | 98.5 | 97.2 | 2.5 | 0.3 |

| DDT-Batch-B | 95.2 | 92.8 | 6.1 | 1.1 |

| DDT-Batch-C | 99.1 | 98.5 | 1.3 | 0.2 |

| DDT-Batch-D | 97.8 | 96.5 | 3.0 | 0.5 |

Impact of Di Dioctylpyrophosphato Ethylene Titanate on the Macro and Micromechanical Performance of Composite Systems

Enhancement of Interfacial Adhesion Strength in Polymer Composites

The efficacy of a composite material is largely dependent on the strength of the bond between the polymer matrix and the reinforcing filler. Di-(dioctylpyrophosphato)ethylene titanate is instrumental in fortifying this bond, acting as a molecular bridge at the interface. This improved adhesion translates to more effective stress transfer from the polymer to the filler, thereby enhancing the mechanical robustness of the composite. This titanate is particularly effective when used with inorganic fillers such as calcium carbonate and clays (B1170129) in various thermoplastic and thermosetting resins, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), PVC, and ABS. kbrchem.com

Evaluation of Tensile, Flexural, and Impact Strength Improvements

The incorporation of this compound into filled polymer systems has been shown to yield notable enhancements in key mechanical properties. While specific quantitative data for this particular titanate is not extensively available in public literature, the effects of similar pyrophosphato titanate coupling agents provide valuable insights. For instance, the use of a pyrophosphato titanate with conductive carbon black in Low-Density Polyethylene (LDPE) has demonstrated a significant improvement in the material's properties. researchgate.net

General findings for titanate coupling agents indicate that by improving the dispersion of fillers and strengthening the interfacial bond, they contribute to higher tensile and flexural strengths. researchgate.netresearchgate.net The improved adhesion prevents premature failure at the filler-matrix interface under load.

Perhaps the most pronounced effect of this compound is on the impact resistance of composites. ronganchem.cn By fostering a more ductile and energy-absorbing interface, the titanate coupling agent helps to mitigate crack propagation initiated at the filler particles. This leads to a tougher composite material that can withstand higher impact forces without catastrophic failure.

To illustrate the potential improvements, consider the following hypothetical data based on typical performance enhancements seen with titanate coupling agents in a filled polypropylene composite:

| Mechanical Property | Unfilled PP | PP with Untreated Filler | PP with Filler and this compound |

| Tensile Strength (MPa) | 35 | 28 | 38 |

| Flexural Strength (MPa) | 50 | 42 | 55 |

| Notched Izod Impact Strength (J/m) | 40 | 30 | 65 |

This table is illustrative and based on general performance trends of titanate coupling agents.

Analysis of Interfacial Shear Strength (IFSS) and Fracture Toughness

The Interfacial Shear Strength (IFSS) is a direct measure of the adhesion between the filler and the matrix. The chemical structure of this compound allows it to react with the surface of inorganic fillers and entangle with the polymer chains, creating strong covalent and van der Waals forces at the interface. This leads to a substantial increase in IFSS.

Fracture toughness, which is the material's resistance to crack propagation, is also significantly enhanced. The improved interfacial bonding ensures that when a crack encounters a filler particle, it is forced to expend more energy to either debond the interface or fracture the particle itself. This energy dissipation mechanism effectively toughens the composite material. Research on other polymer blend composites has shown that the incorporation of titanate particles can lead to higher fracture toughness values due to enhanced interfacial reactions. researchgate.net

Influence on the Rheological Characteristics of Filled Polymer Melts and Solutions

The introduction of fillers into a polymer matrix typically leads to a significant increase in the viscosity of the melt, which can pose challenges during processing. This compound acts as a highly effective rheology modifier, mitigating these adverse effects and improving the processability of the composite material.

Reduction of Viscosity and Improved Processability

By treating the surface of the filler particles, this compound reduces the intermolecular friction between the filler and the polymer chains. ronganchem.cn This surface modification leads to a notable decrease in the melt viscosity of the composite, allowing for easier and more energy-efficient processing. The improved flow characteristics are beneficial in processes such as injection molding and extrusion, enabling the production of complex parts with better surface finish. researchgate.net

The reduction in viscosity can be particularly advantageous when high filler loadings are desired to achieve specific properties, such as flame retardancy or high stiffness. Without a coupling agent, such high loadings would render the material unprocessable.

Below is a representative data table illustrating the effect of this compound on the melt viscosity of a filled polymer system.

| Filler Content (wt%) | Melt Viscosity of Untreated Composite (Pa·s) | Melt Viscosity with DDPET-Treated Filler (Pa·s) |

| 20 | 500 | 350 |

| 40 | 1200 | 700 |

| 60 | 3500 | 1500 |

This table is illustrative and based on general performance trends of titanate coupling agents.

Effects on Melt Flow Index and Extrusion Behavior

The Melt Flow Index (MFI) is a common measure of the ease of flow of a molten polymer. The use of this compound can significantly increase the MFI of a filled polymer composite. mdpi.com This indicates a lower viscosity and better flowability, which is directly correlated with improved processability. A higher MFI allows for faster injection speeds and lower processing temperatures, which can reduce cycle times and energy consumption.

During extrusion, the improved rheological properties imparted by the titanate coupling agent result in a smoother and more stable extrusion process. Issues such as melt fracture and die swell can be reduced, leading to a higher quality extrudate with more consistent dimensions.

Role in Modifying Electrical and Dielectric Properties of Composites

This compound also plays a significant role in tailoring the electrical and dielectric properties of composite materials, particularly those containing conductive fillers like carbon black or specific nanoparticles.

When used in composites filled with carbon black, this titanate coupling agent can enhance the electrical conductivity of the material. ronganchem.cn This is achieved by improving the dispersion of the carbon black particles, preventing their agglomeration and facilitating the formation of a more effective conductive network throughout the polymer matrix. Research has shown that a pyrophosphato titanate coupled conductive carbon black in LDPE can achieve the same Positive Temperature Coefficient (PTC) effect as a higher concentration of untreated carbon black, indicating a more efficient conductive pathway. researchgate.net

Conversely, in applications where electrical insulation is required, titanate coupling agents can be used with non-conductive fillers to improve the dielectric properties of the composite. By ensuring a uniform dispersion of the filler and minimizing voids or defects at the interface, the titanate helps to maintain a high dielectric strength and a low dissipation factor. The dielectric constant of polymer composites can be influenced by the type of filler and the quality of the filler-matrix interface.

The following table summarizes the potential impact on electrical properties in a carbon black-filled polyethylene composite:

| Property | PE with Untreated Carbon Black | PE with DDPET-Treated Carbon Black |

| Volume Resistivity (Ω·cm) | 10^5 | 10^3 |

| Percolation Threshold (wt% of CB) | 15 | 10 |

This table is illustrative and based on general performance trends of titanate coupling agents.

Contribution to Thermal Stability and Flame Retardancy through Interfacial Reinforcement and Char Formation

This compound plays a significant role in enhancing the thermal stability and flame retardancy of composite materials through a dual-action mechanism. This involves strengthening the filler-polymer interface and actively participating in char formation during combustion.

Furthermore, the pyrophosphate functionality of the molecule is crucial for its contribution to flame retardancy. ronganchem.cn Phosphorus-based compounds are known to act as effective flame retardants, primarily through a condensed-phase mechanism. researchgate.net When exposed to high temperatures, the this compound decomposes to produce phosphoric and polyphosphoric acids. These acidic species promote the dehydration and carbonization of the polymer matrix, leading to the formation of a stable, insulating layer of char on the material's surface. researchgate.net This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and restricting the transfer of heat from the flame to the underlying polymer, thereby slowing down or preventing further combustion. researchgate.net The use of this titanate in coatings has been noted to improve their fireproofness and fire prevention capabilities. ronganchem.cnchinacouplingagents.com

The table below illustrates the typical improvements in thermal properties of a polymer composite when a filler is treated with this compound, based on thermogravimetric analysis (TGA) data.

Table 1: Illustrative Thermal Properties of Polymer Composites

| Material Composition | Onset Decomposition Temperature (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Char Yield at 700°C (%) |

|---|---|---|---|

| Neat Polymer | 350°C | 380°C | < 1% |

| Polymer + 30% Untreated Filler | 340°C | 375°C | 5% |

Influence on Water Absorption and Environmental Aging Resistance of Composites (e.g., hydrolytic stability)

The incorporation of this compound as a coupling agent significantly enhances the resistance of composite materials to water absorption and environmental aging. Its primary function in this regard is to improve the hydrolytic stability of the interface between the hydrophilic inorganic filler and the hydrophobic polymer matrix.

In untreated composites, moisture can penetrate the material, often wicking along the poorly bonded filler-polymer interface. This leads to swelling, debonding, and ultimately, a degradation of mechanical properties. mdpi.com The titanate coupling agent mitigates this by creating a strong, water-resistant bond. The organofunctional groups of the titanate form a chemical bridge between the filler surface and the polymer chains, eliminating voids and pathways for water ingress. ronganchem.cnchinacouplingagents.com This improved interfacial integrity is crucial for long-term durability in humid or wet environments. By preventing water from reaching the filler surface, the titanate enhances the composite's hydrolytic stability and reduces property degradation over time. ronganchem.cn

This interfacial reinforcement also contributes to improved resistance against environmental aging caused by factors such as thermal cycling or UV radiation. A strongly bonded interface is less susceptible to the formation of micro-cracks under environmental stress. researchgate.net By maintaining the integrity of the composite structure and preventing the ingress of degradative elements like water and oxygen, the coupling agent extends the service life of the material.

The following table demonstrates the effect of the titanate coupling agent on the water absorption behavior of a typical composite.

Table 2: Representative Water Absorption Data for Composites

| Material Composition | Water Absorption after 24 hours (%) | Water Absorption at Saturation (%) |

|---|---|---|

| Neat Polymer | 0.15 | 0.30 |

| Polymer + 40% Untreated Filler | 1.50 | 3.20 |

Application in Pigment and Filler Dispersion for Enhanced Optical Properties (e.g., opacity, color strength)

This compound is widely utilized as a dispersion and coupling agent for inorganic pigments and fillers in polymer systems, leading to significant improvements in optical properties such as opacity and color strength. ronganchem.cnchinacouplingagents.com Effective dispersion is critical because the optical performance of a pigment is maximized when its particles are uniformly distributed throughout the matrix, preventing agglomeration. nih.gov

The titanate molecule functions by modifying the surface of the pigment or filler particles. Its inorganic-reactive functional groups bond to the particle surface, while its organo-reactive tail extends into the polymer matrix. This surface treatment reduces the intermolecular forces between individual particles, allowing them to be deagglomerated and distributed evenly during processing. This is particularly effective for treating fillers like calcium carbonate, clays, and silica (B1680970). ronganchem.cnchinacouplingagents.com

In applications involving pigments such as titanium dioxide (TiO2), iron red, or chrome yellow, uniform dispersion is key to achieving desired optical effects. kbrchem.com For instance, the opacity, or light-scattering efficiency, of TiO2 is highly dependent on its particle size and distribution within the polymer. nih.gov Agglomerated particles act as larger, less efficient scattering centers, reducing opacity. By ensuring a fine and uniform dispersion, the titanate coupling agent allows each particle to contribute optimally to light scattering, resulting in higher opacity and brightness at lower pigment loadings. nih.gov Similarly, for colored pigments, excellent dispersion enhances color strength and allows for more consistent and vibrant coloration.

The table below provides an illustrative comparison of the optical properties of a pigmented polymer system with and without the use of the titanate dispersant.

Table 3: Example of Optical Property Enhancement in a TiO2-Pigmented System

| Formulation | Dispersion Quality | Opacity (%) | Color Strength (Relative) |

|---|---|---|---|

| Polymer + 5% Untreated TiO2 | Poor (Agglomerated) | 75 | 90% |

Theoretical and Computational Chemistry Studies of Di Dioctylpyrophosphato Ethylene Titanate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex molecules like Di-(dioctylpyrophosphato)ethylene titanate. acs.org These first-principles methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing insights that are not easily accessible through experimental means alone.